1-(3-Fluorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
Description
1-(3-Fluorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a nitrogen-containing spirocyclic compound characterized by a diazaspiro[4.5]decene core substituted with a 3-fluorobenzoyl group at position 1 and a 4-methoxyphenyl group at position 2. This structure combines electron-withdrawing (fluorine) and electron-donating (methoxy) substituents, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
(3-fluorophenyl)-[2-(4-methoxyphenyl)-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O2S/c1-27-18-10-8-15(9-11-18)19-21(28)25(22(24-19)12-3-2-4-13-22)20(26)16-6-5-7-17(23)14-16/h5-11,14H,2-4,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCRXZOJTCPSEGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3(CCCCC3)N(C2=S)C(=O)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the fluorobenzoyl group: This step often involves the use of a fluorobenzoyl chloride and a base to facilitate the acylation reaction.
Introduction of the methoxyphenyl group: This can be done through a nucleophilic substitution reaction using a methoxyphenyl halide.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methoxyphenyl halide in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted spiro compounds.
Scientific Research Applications
1-(3-Fluorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-Fluorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The presence of fluorine and methoxy groups can enhance the compound’s binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Structure–Activity Relationship (SAR) Insights
- Electron-Withdrawing Groups : Fluorine at the benzoyl position (as in the target compound) may enhance binding affinity to biological targets compared to methoxy or methyl groups, as observed in chalcone analogs (e.g., fluorine-substituted chalcones showed lower IC50 values than methoxy-substituted ones) .
- Steric Effects : Bulky substituents (e.g., tert-butyl in ) can hinder interactions with enzymes or receptors, reducing activity .
Pharmacological Implications
While direct activity data for the target compound are unavailable, related diazaspiro compounds exhibit diverse biological roles:
- Spirocyclic Cores : Diazaspiro structures are explored for CNS activity due to their ability to cross the blood-brain barrier .
Key Research Findings and Data
Table 2: Activity Data of Selected Analogs
Biological Activity
1-(3-Fluorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a compound of interest due to its potential pharmacological applications, particularly in the fields of neuropharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a spirocyclic structure that is known to influence its biological properties.
Research has indicated that compounds with similar structural frameworks exhibit various mechanisms of action, including:
- Dopaminergic Activity : Some derivatives have shown potential antipsychotic effects by modulating dopamine receptors. For instance, studies on related triazaspiro compounds suggest they can influence dopaminergic pathways with reduced extrapyramidal side effects compared to traditional antipsychotics .
- Calcium Channel Modulation : Similar compounds have demonstrated inhibitory effects on calcium uptake in synaptosomes, which may contribute to neuroprotective effects against excitotoxicity and brain edema .
Antipsychotic Effects
In behavioral pharmacological tests, this compound has been evaluated for its antipsychotic potential. The compound exhibited a favorable profile in reducing hyperactivity in animal models without significant catalepsy, indicating a lower risk for side effects associated with traditional antipsychotic medications .
Neuroprotective Properties
The compound's neuroprotective properties have been assessed through various in vitro and in vivo models. Notably, it has shown promise in protecting against neurodegeneration induced by excitotoxic agents such as triethyltin chloride (TET). These effects are hypothesized to be linked to its ability to modulate intracellular calcium levels .
Study 1: Antipsychotic Efficacy
A study involving the administration of the compound in rat models demonstrated significant reductions in self-stimulation behaviors indicative of antipsychotic efficacy. The doses required for effective behavioral modulation were substantially lower than those causing adverse motor effects .
Study 2: Neuroprotection Against TET-Induced Edema
In a controlled experiment, rats treated with the compound exhibited significantly reduced brain edema following TET exposure compared to untreated controls. This suggests that the compound may offer protective effects against chemically induced neurotoxicity .
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of this compound in comparison with other related compounds:
| Compound Name | Antipsychotic Activity | Neuroprotective Effects | Side Effects |
|---|---|---|---|
| This compound | Moderate | Significant | Low |
| Compound A (similar structure) | High | Moderate | Moderate |
| Compound B (traditional antipsychotic) | High | Low | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
